2-Bromo-2-cyanohexafluoropropane
Overview
Description
2-Bromo-2-cyanohexafluoropropane is an organofluorine compound with the molecular formula C4BrF6N. This compound is notable for its unique structure, which includes both bromine and cyano groups attached to a hexafluoropropane backbone. It is primarily used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-Bromo-2-cyanohexafluoropropane typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with cyanide sources under specific conditions. One common method includes the use of benzylthiols under an SN2’ mechanism to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-2-cyanohexafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-cyanohexafluoropropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 2-Bromo-2-cyanohexafluoropropane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and cyano groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and elimination mechanisms .
Comparison with Similar Compounds
2-Bromo-2-cyanohexafluoropropane can be compared to other similar compounds such as:
- 2-Bromo-2-cyano-1,1,1-trifluoropropane
- 2-Bromo-2-cyano-1,1,2,2-tetrafluoroethane
These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique combination of bromine, cyano, and hexafluoropropane in this compound gives it distinct reactivity and applications .
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BrF6N/c5-2(1-12,3(6,7)8)4(9,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMDBLCFKPRPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(F)(F)F)(C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BrF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371230 | |
Record name | 2-Bromo-2-cyanohexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52198-56-8 | |
Record name | 2-Bromo-2-cyanohexafluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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